molecular formula C13H18Cl2N2O2 B2525958 tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate CAS No. 1245622-39-2

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate

Cat. No. B2525958
CAS RN: 1245622-39-2
M. Wt: 305.2
InChI Key: YUKKHANGUKIABG-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate” is a chemical compound with the molecular formula C13H18Cl2N2O2 . It is also known as N-Boc-1,2-diaminoethane or tert-Butyl N-(2-aminoethyl)carbamate .


Molecular Structure Analysis

The molecular weight of “tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate” is 305.20 . The linear formula is (CH3)3COCONHCH2CH2NH2 . For more detailed structural analysis, techniques like X-ray crystallography can be used .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.458 (lit.) and a density of 1.012 g/mL at 20 °C (lit.) . The boiling point is not specified .

Scientific Research Applications

Antibiotic Development

Ceftolozane, a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in ceftolozane synthesis. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

Palladium-Catalyzed Reactions

tert-Butyl carbamate finds utility in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines. Researchers use it as a versatile building block for various organic transformations .

Tetrasubstituted Pyrroles

Researchers have explored tert-butyl N-(2-aminophenyl)carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, making them valuable intermediates in organic synthesis .

Boronic Acid Derivatives

tert-Butyl (2-aminomethylphenyl)carbamate is a precursor to boronic acid derivatives. For instance, it can be converted to 4-(N-Boc-amino)phenylboronic acid pinacol ester, which has applications in cross-coupling reactions and medicinal chemistry .

Safety and Hazards

The compound is classified as Skin Corr. 1B under the GHS classification, indicating it can cause skin corrosion . The safety precautions include avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKHANGUKIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 440 mg (1.31 mmol) of the compound of Example 23A in 100 ml of methanol was hydrogenated in a continuous-flow hydrogenation apparatus fitted with a Raney-nickel cartridge (H-Cube from Thales Nano, Budapest, Model HC-2-SS) at a flow rate of 1 ml/min, a temperature of 40° C. and at standard pressure. After the reaction had ended, the solution was freed from the methanol on a rotary evaporator and the residue was dried briefly under high vacuum. This gave 370 mg (91% of theory) of the title compound.
Name
compound
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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